Cas no 2803833-85-2 (Methyl α,α-difluoro-3-azetidinepropanoate)

Methyl α,α-difluoro-3-azetidinepropanoate is a fluorinated azetidine derivative with significant utility in medicinal chemistry and organic synthesis. The presence of the difluoromethyl group enhances metabolic stability and lipophilicity, making it valuable for the design of bioactive molecules. The azetidine ring contributes to conformational rigidity, which can improve binding affinity in drug-target interactions. This compound serves as a versatile intermediate for the synthesis of fluorinated analogs, particularly in the development of protease inhibitors and other therapeutic agents. Its ester functionality allows for further derivatization, enabling tailored modifications for specific applications. The product is characterized by high purity and consistent performance in synthetic workflows.
Methyl α,α-difluoro-3-azetidinepropanoate structure
2803833-85-2 structure
Product Name:Methyl α,α-difluoro-3-azetidinepropanoate
CAS No:2803833-85-2
MF:C7H11F2NO2
MW:179.16454911232
CID:6010892
Update Time:2025-06-15

Methyl α,α-difluoro-3-azetidinepropanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl α,α-difluoro-3-azetidinepropanoate
    • Inchi: 1S/C7H11F2NO2/c1-12-6(11)7(8,9)2-5-3-10-4-5/h5,10H,2-4H2,1H3
    • InChI Key: KZGBFGNOSITTBT-UHFFFAOYSA-N
    • SMILES: N1CC(CC(F)(F)C(OC)=O)C1

Experimental Properties

  • Density: 1.178±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 197.7±25.0 °C(Predicted)
  • pka: 10.57±0.40(Predicted)

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Additional information on Methyl α,α-difluoro-3-azetidinepropanoate

Recent Advances in the Application of Methyl α,α-difluoro-3-azetidinepropanoate (CAS: 2803833-85-2) in Chemical Biology and Pharmaceutical Research

Methyl α,α-difluoro-3-azetidinepropanoate (CAS: 2803833-85-2) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural features. This compound, characterized by the presence of a difluoromethyl group and an azetidine ring, has garnered significant attention for its potential in drug discovery and development. Recent studies have highlighted its utility as a key intermediate in the synthesis of bioactive molecules, particularly those targeting challenging therapeutic areas such as oncology and central nervous system disorders.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of Methyl α,α-difluoro-3-azetidinepropanoate in the synthesis of novel kinase inhibitors. The researchers utilized this compound to introduce the azetidine moiety into lead compounds, resulting in improved metabolic stability and target binding affinity. The difluoromethyl group was found to play a crucial role in modulating the physicochemical properties of the final molecules, particularly in enhancing membrane permeability and reducing oxidative metabolism.

In parallel research, scientists have explored the application of 2803833-85-2 in the development of positron emission tomography (PET) tracers. The azetidine ring's compact structure and favorable pharmacokinetic properties make it an attractive scaffold for radiopharmaceutical development. Recent preclinical studies have shown promising results with fluorine-18 labeled derivatives of Methyl α,α-difluoro-3-azetidinepropanoate, demonstrating excellent blood-brain barrier penetration and target specificity in neurological disorder models.

The synthetic accessibility of Methyl α,α-difluoro-3-azetidinepropanoate has been significantly improved through recent methodological advances. A 2024 publication in Organic Letters described an efficient, scalable synthesis route that achieves high enantiomeric purity, addressing previous challenges in the compound's production. This development has important implications for its broader application in pharmaceutical research and potential commercialization.

From a safety and toxicological perspective, recent investigations have provided valuable data on the compound's biological profile. While generally showing favorable in vitro safety parameters, researchers have noted the importance of careful structural modification when incorporating 2803833-85-2 into drug candidates, particularly regarding potential metabolic activation pathways. These findings underscore the need for thorough structure-activity relationship studies when utilizing this building block in medicinal chemistry programs.

Looking forward, the unique properties of Methyl α,α-difluoro-3-azetidinepropanoate position it as a valuable tool in addressing current challenges in drug discovery, particularly in the development of CNS-targeted therapeutics and next-generation kinase inhibitors. Ongoing research is exploring its application in PROTAC (proteolysis targeting chimera) design and covalent inhibitor development, suggesting its relevance will continue to grow in coming years.

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